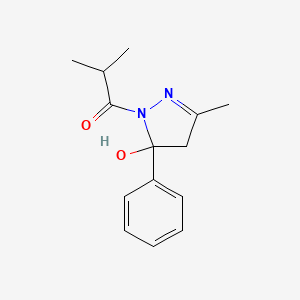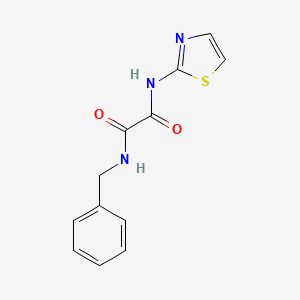![molecular formula C16H16N2O3 B5083792 2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
2-[isonicotinoyl(propyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[isonicotinoyl(propyl)amino]benzoic acid, also known as INH-2, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This molecule is a derivative of isoniazid, a well-known anti-tuberculosis drug. INH-2 has a similar structure to isoniazid, but with an added benzoic acid moiety. This modification has been shown to enhance the biological activity of the compound, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-[isonicotinoyl(propyl)amino]benzoic acid is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDAC activity, this compound may be able to slow the growth of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects in the body. In addition to its anti-proliferative effects on cancer cells, this compound has also been shown to have anti-inflammatory effects. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[isonicotinoyl(propyl)amino]benzoic acid in lab experiments is its high purity and stability. The synthesis method for this compound has been optimized to produce a pure compound that is stable under a range of conditions. This makes it a reliable and consistent reagent for use in lab experiments. However, one limitation of using this compound is its relatively high cost compared to other reagents. This may limit its use in some experiments where cost is a factor.
Direcciones Futuras
There are several future directions for research on 2-[isonicotinoyl(propyl)amino]benzoic acid. One area of interest is in the development of new cancer therapies based on this compound. Studies have shown that this compound has anti-proliferative effects on a range of cancer cell lines, making it a promising candidate for further research. Another area of interest is in the development of new treatments for neurodegenerative diseases. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's and Parkinson's disease. Finally, there is interest in exploring the potential use of this compound in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Métodos De Síntesis
The synthesis of 2-[isonicotinoyl(propyl)amino]benzoic acid is a multi-step process that involves several chemical reactions. The starting material for the synthesis is isoniazid, which is reacted with propylamine to form the propyl derivative. The resulting compound is then reacted with benzoic acid to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-[isonicotinoyl(propyl)amino]benzoic acid has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for the development of new cancer therapies. In addition, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[propyl(pyridine-4-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-11-18(15(19)12-7-9-17-10-8-12)14-6-4-3-5-13(14)16(20)21/h3-10H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSQRWOVQOOENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5083715.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![2-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5083732.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)
![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)

![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)

![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)


![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
